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Compound of Interest

Compound Name: 2-(2-Fluorophenyl)acetyl chloride

CAS No.: 451-81-0

Cat. No.: B1339762 Get Quote

CAS: 451-81-0 | Formula: C₈H₆ClFO | MW: 172.58 g/mol

Executive Summary & Chemical Profile
2-(2-Fluorophenyl)acetyl chloride is a highly reactive acylating agent derived from 2-

fluorophenylacetic acid. In drug discovery, it serves as a critical "fluorine scan" tool, allowing

chemists to introduce a fluorine atom at the ortho-position of a phenylacetyl linker. This specific

substitution pattern is often employed to:

Modulate Conformational Space: The ortho-fluorine induces a specific torsional preference

via electrostatic repulsion with the carbonyl oxygen, locking the molecule into a bioactive

conformation.

Block Metabolic Hotspots: Fluorine substitution prevents oxidative metabolism

(hydroxylation) at the reactive ortho-position.

Tune Lipophilicity: The C-F bond increases lipophilicity (

) without the steric bulk of a chlorine or methyl group, enhancing membrane permeability.
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Property Value Notes

Boiling Point 98–100 °C (at 12 mmHg)

High boiling point allows for

high-temperature couplings if

needed.

Density 1.26 g/mL at 25 °C
Denser than most organic

solvents (DCM, THF).

Appearance Colorless to pale yellow liquid
Darkens upon storage if

exposed to moisture.

Reactivity High (Acid Chloride)

Reacts violently with

water/alcohols; generates HCl

gas.

Storage 2–8 °C, Inert Atmosphere

Hydrolyzes to 2-

fluorophenylacetic acid in

moist air.

Medicinal Chemistry Applications
Case Study 1: Peptidomimetics & TGase 2 Inhibitors
Research into Transglutaminase 2 (TGase 2) inhibitors utilizes 2-(2-fluorophenyl)acetyl
chloride to synthesize irreversible inhibitors, such as Nα-2-Fluorophenylacetyl-Nε-acryloyl-L-

lysine-piperazides.[1]

Mechanism: The 2-fluorophenylacetyl group acts as a hydrophobic cap that fits into the

enzyme's binding pocket, while the ortho-fluorine atom provides specific electrostatic

interactions that improve binding affinity (

) compared to the non-fluorinated analog.

Synthesis Role: The chloride reacts with the N-terminus of a lysine derivative to install the

"warhead" recognition element.
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In the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, this reagent is

used to synthesize bicyclic thiazolino[3,2-c]pyrimidin-5,7-diones.

Pathway: The acid chloride is used to acylate a urea or amine intermediate, which

subsequently undergoes cyclization. The resulting fluorinated scaffold exhibits improved

metabolic stability in liver microsome assays.

Experimental Protocol: General Amide Coupling
Objective: Synthesis of N-substituted-2-(2-fluorophenyl)acetamide derivatives. Scale: 1.0 mmol

(Adaptable to gram-scale).

Reagents & Equipment[3][4]
Starting Material: 2-(2-Fluorophenyl)acetyl chloride (1.0 equiv).

Nucleophile: Primary or Secondary Amine (1.0–1.1 equiv).

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2–1.5 equiv).

Solvent: Dichloromethane (DCM), Anhydrous (0.1–0.2 M concentration).

Quench: 1M HCl, Saturated NaHCO₃.

Workflow Diagram (DOT)
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Start: Anhydrous Conditions

Dissolve Amine + Base in DCM
(Cool to 0°C)

Dropwise Addition of
2-(2-Fluorophenyl)acetyl chloride

 Exothermic

Stir 0°C -> RT
(1-4 Hours)

TLC/LCMS Check
(Look for M+H Peak)

 Incomplete

Quench with 1M HCl
(Remove excess amine)

 Complete

Phase Separation & Wash
(NaHCO3 -> Brine -> Dry)

Concentration & Flash Chromatography

Click to download full resolution via product page

Caption: Step-by-step workflow for amide coupling using 2-(2-fluorophenyl)acetyl chloride.
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Step-by-Step Procedure
Preparation: Flame-dry a round-bottom flask and purge with nitrogen/argon. Add the Amine

(1.0 mmol) and DCM (5–10 mL).

Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0 °C using an ice bath.

Acylation: Add 2-(2-Fluorophenyl)acetyl chloride (1.0 mmol, ~173 mg/137 µL) dropwise

over 5 minutes.

Note: The reaction is exothermic. Evolution of HCl fumes (white smoke) may occur if

moisture is present; ensure the system is vented through a drying tube or bubbler.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

Monitoring: Check reaction progress by TLC (typically 30-50% EtOAc/Hexanes) or LCMS.

The acid chloride hydrolyzes rapidly on TLC plates; focus on the disappearance of the

amine and appearance of the amide product.

Workup:

Dilute with DCM (20 mL).

Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TEA.

Wash with Sat. NaHCO₃ (2 x 10 mL) to remove any hydrolyzed 2-fluorophenylacetic acid.

Wash with Brine (10 mL).

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Purify via flash column chromatography (Silica gel).

Reaction Mechanism & Logic
The reaction proceeds via a Nucleophilic Acyl Substitution mechanism.
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Acid Chloride
(Electrophile) + Amine

Tetrahedral
Intermediate

 Nucleophilic Attack Amide Product
+ HCl (Salt)

 Elimination of Cl-
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Caption: The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate

before expelling the chloride leaving group.

Why this matters: The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I),

making the carbonyl carbon more electrophilic than in non-fluorinated phenylacetyl chloride.

This typically results in faster reaction rates, requiring careful temperature control (0 °C start) to

prevent over-acylation or side reactions.

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Yield Hydrolysis of Acid Chloride

Ensure solvent (DCM) is

anhydrous. Store reagent

under Ar/N₂. If reagent is old,

distill or add slight excess (1.2

equiv).

Impurity: Free Acid Incomplete Coupling

The acid chloride has

hydrolyzed. Wash the organic

layer thoroughly with Sat.

NaHCO₃ during workup to

remove the acid byproduct.

Impurity: Di-acylation Excess Reagent/High Temp

If the amine is primary, di-

acylation (imide formation) can

occur. Keep temp at 0 °C and

add reagent slowly.

Color Change Oxidation/Polymerization

Acid chlorides can darken over

time. Distill under reduced

pressure if the liquid is dark

brown/black.
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General Reactivity: PubChem Compound Summary for CID 101429, 2-(2-
Fluorophenyl)acetyl chloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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